
Chebulanin
Vue d'ensemble
Description
Chebulanin is a natural polyphenol acid isolated from the traditional Tibetan medicine Terminalia chebula Retzius. It has been reported to possess significant anti-inflammatory properties and is known for its role in traditional medicine .
Mécanisme D'action
Target of Action
Chebulanin, a natural polyphenol acid isolated from Terminalia chebula, primarily targets the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in inflammation and arthritis .
Mode of Action
This compound interacts with its targets by inhibiting the activation of NF-κB and MAPK signaling pathways . This inhibition results in a significant suppression of the progression and development of rheumatoid arthritis in collagen-induced arthritis (CIA) mice .
Biochemical Pathways
This compound affects the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses . By inhibiting these pathways, this compound reduces the levels of cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in arthritis severity scores, attenuation of paw swelling and joint destruction, and a decrease in the levels of IL-6 and TNF-α . Furthermore, this compound reduces the levels of phosphorylated proteins involved in the NF-κB and MAPK pathways, thereby inhibiting their activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that environmental factors can influence the overall health status of an individual and may indirectly affect the efficacy of this compound .
Méthodes De Préparation
Chebulanin is typically extracted from the fruit of Terminalia chebula Retzius. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography . Industrial production methods focus on optimizing the yield and purity of this compound through advanced extraction and purification techniques.
Analyse Des Réactions Chimiques
Chebulanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chebulanin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: this compound is used in research related to its anti-inflammatory and anti-arthritic effects.
Medicine: It has potential therapeutic applications in treating rheumatoid arthritis and other inflammatory diseases.
Industry: This compound is explored for its use in developing natural preservatives and health supplements
Comparaison Avec Des Composés Similaires
Chebulanin is often compared with other polyphenols such as chebulagic acid and chebulinic acid. While all these compounds exhibit anti-inflammatory properties, this compound is unique in its specific inhibition of nuclear factor kappa B and mitogen-activated protein kinase pathways . Similar compounds include:
Propriétés
IUPAC Name |
2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQIRFXIDGVWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


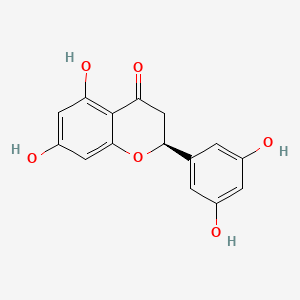

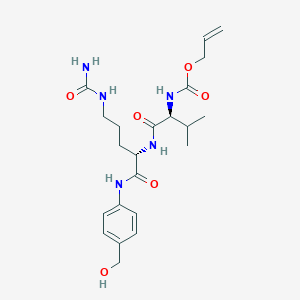
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)
![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
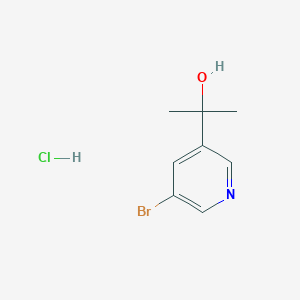

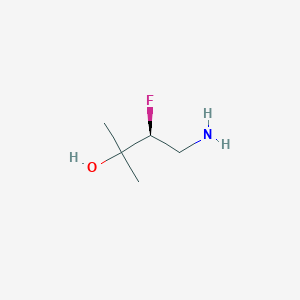
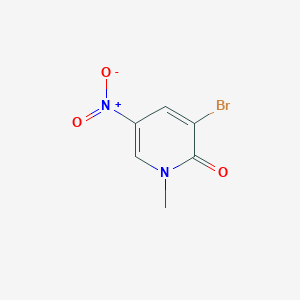

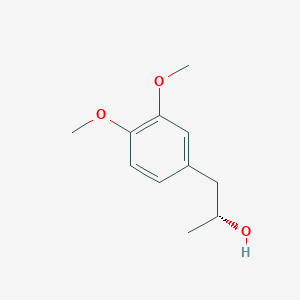
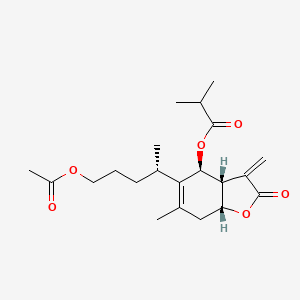
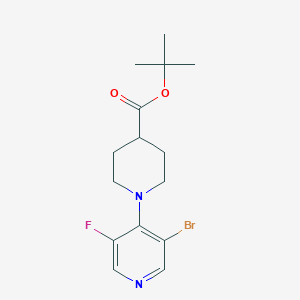
![N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3028120.png)
